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Compound of Interest

Compound Name:
Tert-butyl 3-cyanomorpholine-4-

carboxylate

Cat. No.: B048016 Get Quote

Application Notes and Protocols for Tert-butyl 3-
cyanomorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving

tert-butyl 3-cyanomorpholine-4-carboxylate, a versatile intermediate in pharmaceutical and

organic synthesis. The protocols outlined below cover the synthesis of this compound and its

subsequent transformations into valuable building blocks, such as aminomethyl- and tetrazolyl-

morpholine derivatives.

Introduction
Tert-butyl 3-cyanomorpholine-4-carboxylate is a protected morpholine derivative that serves

as a crucial precursor in the synthesis of various biologically active molecules. Its protected

nitrogen allows for selective reactions at the cyano group, making it a valuable tool in medicinal

chemistry. Notably, it has been utilized as an intermediate in the development of HIV integrase

inhibitors. The following protocols detail its synthesis and key transformations of the nitrile

functional group.
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Synthesis of Tert-butyl 3-cyanomorpholine-4-
carboxylate
The synthesis of tert-butyl 3-cyanomorpholine-4-carboxylate is most commonly achieved

through the dehydration of the corresponding primary amide, tert-butyl 3-

(aminocarbonyl)morpholine-4-carboxylate.

Protocol 1: Dehydration of a Primary Amide
This protocol describes the conversion of the amide to the nitrile using trifluoroacetic anhydride

and triethylamine.

Experimental Workflow:

tert-Butyl 3-(aminocarbonyl)morpholine-4-carboxylate Triethylamine, Trifluoroacetic Anhydride
in Dichloromethane (CH2Cl2)

1. Dissolve
Reaction at 0°C to Room Temperature

2. Add dropwise
tert-Butyl 3-cyanomorpholine-4-carboxylate

3. Isolate

Click to download full resolution via product page

Caption: Synthesis of tert-butyl 3-cyanomorpholine-4-carboxylate.

Materials:

Reagent/Solvent Molar Mass ( g/mol )

tert-Butyl 3-(aminocarbonyl)morpholine-4-

carboxylate
230.28

Triethylamine 101.19

Trifluoroacetic anhydride 210.03

Dichloromethane (CH₂Cl₂) 84.93

Procedure:

Dissolve tert-butyl 3-(aminocarbonyl)morpholine-4-carboxylate (1 equivalent) in

dichloromethane (to a concentration of 0.1 M).
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Add triethylamine (2.1 equivalents) to the solution.

Cool the mixture to 0°C in an ice bath.

Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution under a

nitrogen atmosphere.

Allow the reaction to stir at 0°C for a period, then warm to room temperature and continue

stirring for approximately 3.5 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the volatiles under reduced pressure.

The crude product can be purified by flash column chromatography.

Quantitative Data:

Starting Material Product Yield Purity

tert-Butyl 3-

(aminocarbonyl)morph

oline-4-carboxylate

tert-Butyl 3-

cyanomorpholine-4-

carboxylate

~71% >95%

Reactions with "Tert-butyl 3-cyanomorpholine-4-
carboxylate"
The cyano group of tert-butyl 3-cyanomorpholine-4-carboxylate can undergo various

transformations to yield other important functional groups. Below are protocols for its reduction

to a primary amine and its conversion to a tetrazole ring.

Protocol 2: Reduction of the Nitrile to a Primary Amine
This protocol describes the reduction of the cyano group to an aminomethyl group using lithium

aluminum hydride (LiAlH₄), a powerful reducing agent.

Experimental Workflow:
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tert-Butyl 3-cyanomorpholine-4-carboxylate Lithium Aluminum Hydride (LiAlH4)
in Dry Ether/THF

1. Add to suspension
Reaction at 0°C to Reflux

2. Stir
Aqueous Workup (e.g., H2O, NaOH)

3. Quench
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

4. Extract & Purify

Click to download full resolution via product page

Caption: Reduction of the nitrile to a primary amine.

Materials:

Reagent/Solvent Molar Mass ( g/mol )

tert-Butyl 3-cyanomorpholine-4-carboxylate 212.26

Lithium aluminum hydride (LiAlH₄) 37.95

Anhydrous Diethyl Ether or THF -

Water 18.02

Sodium hydroxide solution (e.g., 15%) 40.00

Procedure:

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium

aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.

Cool the suspension to 0°C in an ice bath.

Dissolve tert-butyl 3-cyanomorpholine-4-carboxylate (1 equivalent) in anhydrous diethyl

ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at

0°C.

After the addition is complete, the reaction mixture can be stirred at 0°C or allowed to warm

to room temperature, or gently refluxed to ensure completion. Monitor the reaction by TLC.

Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the

excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous

sodium hydroxide solution, and then more water (Fieser workup).
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Stir the resulting mixture until a granular precipitate forms.

Filter the solid and wash it thoroughly with ether or THF.

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purify the product by column chromatography if necessary.

Quantitative Data (Expected):

Starting Material Product Expected Yield

tert-Butyl 3-cyanomorpholine-

4-carboxylate

tert-Butyl 3-

(aminomethyl)morpholine-4-

carboxylate

High

Protocol 3: [2+3] Cycloaddition with Azide to form a
Tetrazole
This protocol outlines the conversion of the nitrile to a 5-substituted-1H-tetrazole via a [2+3]

cycloaddition reaction with sodium azide, often catalyzed by a Lewis acid or an ammonium salt.

Experimental Workflow:

tert-Butyl 3-cyanomorpholine-4-carboxylate Sodium Azide (NaN3), Lewis Acid (e.g., ZnBr2) or NH4Cl
in DMF

1. Combine
Heat (e.g., 100-120°C)

2. Heat
Acidic Workup & Extraction

3. Cool & Acidify
tert-Butyl 3-(1H-tetrazol-5-yl)morpholine-4-carboxylate

4. Isolate

Click to download full resolution via product page

Caption: Synthesis of a tetrazole derivative via cycloaddition.

Materials:
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Reagent/Solvent Molar Mass ( g/mol )

tert-Butyl 3-cyanomorpholine-4-carboxylate 212.26

Sodium azide (NaN₃) 65.01

Zinc bromide (ZnBr₂) or Ammonium chloride

(NH₄Cl)
225.20 / 53.49

N,N-Dimethylformamide (DMF) 73.09

Hydrochloric acid (aq.) 36.46

Procedure:

To a solution of tert-butyl 3-cyanomorpholine-4-carboxylate (1 equivalent) in DMF, add

sodium azide (e.g., 1.5-3 equivalents) and a catalyst such as zinc bromide or ammonium

chloride (e.g., 1.5-3 equivalents).

Heat the reaction mixture, for example, to 100-120°C, and stir for several hours to overnight.

Monitor the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature.

Carefully pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to protonate

the tetrazole ring.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Expected):
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Starting Material Product Expected Yield

tert-Butyl 3-cyanomorpholine-

4-carboxylate

tert-Butyl 3-(1H-tetrazol-5-

yl)morpholine-4-carboxylate
Good to High

Safety Precautions
Always work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts

violently with water. Handle with extreme care under an inert atmosphere.

Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Avoid

contact with acids (which can generate toxic hydrazoic acid gas) and heavy metals.

Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle with care.

To cite this document: BenchChem. [Experimental protocol for reactions with "Tert-butyl 3-
cyanomorpholine-4-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048016#experimental-protocol-for-reactions-with-tert-
butyl-3-cyanomorpholine-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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